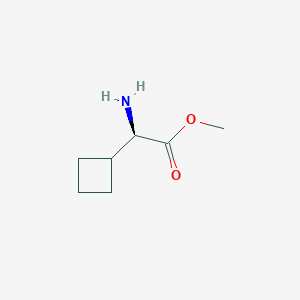

(R)-Methyl 2-amino-2-cyclobutylacetate

Description

Properties

IUPAC Name |

methyl (2R)-2-amino-2-cyclobutylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6(8)5-3-2-4-5/h5-6H,2-4,8H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMQPLHPHZACOB-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653020 | |

| Record name | Methyl (2R)-amino(cyclobutyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251904-23-0 | |

| Record name | Methyl (2R)-amino(cyclobutyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis and Enantioselective Preparation of R Methyl 2 Amino 2 Cyclobutylacetate and Analogues

Advanced Synthetic Methodologies for Cyclobutyl α-Amino Acids

The creation of cyclobutyl α-amino acids with a defined stereochemistry at the α-carbon presents a significant synthetic challenge. Researchers have developed several sophisticated methods that allow for the enantioselective and diastereoselective preparation of these valuable compounds. These methodologies can be broadly categorized into asymmetric hydrogenation of prochiral precursors, diastereoselective transformations guided by chiral auxiliaries, and cycloaddition strategies for the direct formation of the cyclobutane (B1203170) ring.

Asymmetric hydrogenation is a powerful technique for establishing stereocenters. In the context of cyclobutyl α-amino acids, this typically involves the hydrogenation of a prochiral enamide precursor using a chiral transition metal catalyst. The choice of catalyst and reaction conditions is critical for achieving high levels of stereocontrol.

The stereochemical outcome of a hydrogenation reaction is determined by the selective addition of hydrogen to one of the two faces (π-faces) of the double bond. In substrate-controlled reactions, the inherent chirality of the starting material directs this addition. However, in catalyst-controlled reactions, the chirality of the catalyst ligand is the dominant factor in determining the stereochemistry of the product. nih.gov

Investigations into the hydrogenation of cyclobutyl enamides have shown that the degree of catalyst control depends on the substrate's structure. For instance, with certain (Z)-enamides where the double bond is directly attached to the cyclobutane ring, the substrate's chirality can govern the diastereoselection, with steric effects determining the configuration of the new stereocenter. nih.gov Conversely, for other enamides, the catalyst's chirality becomes the decisive factor, overriding the substrate's inherent preference. This interplay can lead to "match/mismatch" scenarios, where the combination of a specific substrate enantiomer and a catalyst enantiomer results in either enhanced or diminished diastereoselectivity. nih.gov

Chiral rhodium catalysts are extensively used for the asymmetric hydrogenation of various substrates, including the precursors to cyclobutyl α-amino acids. Ligands such as DuPHOS and ChiraPHOS have proven effective in inducing high diastereoselectivity. nih.gov The hydrogenation of cyclobutyl enamides using catalysts like Et-DuPHOS-Rh and ChiraPHOS-Rh has demonstrated excellent diastereoselectivity. nih.gov The configuration of the newly formed stereogenic center is dependent on the catalyst used. nih.gov In some cases, the chirality of alkyl-DuPHOS-Rh catalysts was the primary factor determining the stereochemistry of the major products formed. nih.gov Novel mixed-ligand chiral rhodium(II) catalysts have also been developed, demonstrating high efficiency (e.g., 92% ee with only 0.1 mol% catalyst loading) in the synthesis of complex cyclobutane structures. nih.gov

| Catalyst | Substrate Type | Observed Diastereoselectivity | Controlling Factor |

|---|---|---|---|

| Wilkinson's Catalyst | Enamide with methylene (B1212753) spacer | No diastereoselection | N/A |

| Et-DuPHOS-Rh | Enamide with methylene spacer | Excellent diastereoselectivity | Catalyst |

| ChiraPHOS-Rh | Enamide with methylene spacer | Excellent diastereoselectivity | Catalyst |

| ChiraPHOS-Rh | (Z)-enamide directly linked to ring | Substrate-dependent | Substrate Sterics |

| alkyl-DuPHOS-Rh | (Z)-enamide directly linked to ring | High diastereoselectivity | Catalyst |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis and has been applied to the preparation of α-amino acids. wikipedia.org

The products of auxiliary-directed reactions are diastereomers, which allows for their separation using standard laboratory techniques like column chromatography or crystallization. wikipedia.org A variety of chiral auxiliaries have been developed, many derived from naturally occurring compounds such as amino acids, terpenes, or carbohydrates. iupac.org For example, oxazolidinone auxiliaries, popularized by David A. Evans, are widely used to control the stereochemistry of alkylation reactions to form new carbon-carbon bonds. wikipedia.org Similarly, carbohydrates and their derivatives, such as glycosylamines, can serve as effective chiral templates in the synthesis of α-amino acid derivatives. iupac.org A modern approach involves the use of asymmetric catalysis to install a transient chiral auxiliary from an achiral precursor, which then directs subsequent diastereoselective reactions. acs.org

Cycloaddition reactions are powerful methods for constructing cyclic systems. For the synthesis of cyclobutyl α-amino acids, [2+2] cycloadditions are particularly relevant as they directly form the four-membered carbocyclic ring.

The direct construction of the cyclobutane skeleton can be achieved through formal [2+2] cycloaddition reactions. One modern approach involves a visible light-mediated photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrene-type olefins. nih.govacs.org This method uses a triplet energy transfer catalyst, such as [Ir(dFCF3ppy2)dtbpy]PF6, to provide access to strained cyclobutane α-amino acid derivatives under mild and scalable conditions. nih.govacs.org This photocatalytic strategy allows for high selectivity and tolerates a variety of functional groups. acs.org

An alternative strategy employs Lewis acids to promote a formal [2+2] cycloaddition between an acceptor alkene, such as a 2-(acylamino)acrylate, and a donor alkene. researchgate.net Bulky aluminum-derived Lewis acids, particularly methylaluminoxane (B55162) (MAO), have been shown to be effective in promoting this transformation. researchgate.net This approach has been utilized to synthesize cyclobutane analogues of the amino acid antibiotic furanomycin. researchgate.net

| Method | Key Reagents/Catalysts | Substrates | Key Features |

|---|---|---|---|

| Photocatalyzed Cycloaddition | Visible light, [Ir(dFCF3ppy2)dtbpy]PF6 | Dehydroamino acids, Styrene-type olefins | Mild conditions, Scalable, High functional group tolerance |

| Lewis Acid-Promoted Cycloaddition | Methylaluminoxane (MAO) | 2-(Acylamino)acrylates, Donor alkenes (e.g., 2,3-dihydrofuran) | Forms highly functionalized cyclobutane systems |

Cycloaddition-Based Approaches

Stereoselective Cycloaddition of Dehydro Amino Acid Derivatives

While the heading specifies cyclopropanation, the formation of a cyclobutane ring from a dehydro amino acid derivative necessitates a [2+2] cycloaddition rather than a [2+1] cyclopropanation. A key modern approach to constructing the cyclobutane α-amino acid skeleton involves a photocatalyzed [2+2] cycloaddition. nih.govacs.org This method provides direct access to substituted cyclobutane α-amino acids under mild conditions.

The reaction typically involves the triplet energy transfer-catalyzed cycloaddition of a dehydroamino acid with a styrene-type olefin. nih.gov Under visible light irradiation, a photocatalyst such as [Ir(dFCF3ppy2)dtbpy]PF6 facilitates the reaction, leading to the formation of the strained four-membered ring. nih.gov This approach is notable for its scalability and tolerance of various functional groups, making it a versatile tool for creating a library of cyclobutane amino acid derivatives. nih.govacs.org

Research has demonstrated that this photocatalytic strategy can be applied to more complex substrates, including dipeptide-containing dehydroamino acids, to yield the corresponding cyclobutane-containing dipeptides. acs.org For instance, reactions have successfully produced products like α-CBAA-Val and α-CBAA-Lys, showcasing the method's utility in building larger, modified peptide structures. acs.org

| Dehydroamino Acid Substrate | Olefin Partner | Catalyst | Product | Yield |

|---|---|---|---|---|

| Menthol (B31143) ester derivative | Styrene | [Ir(dFCF3ppy2)dtbpy]PF6 | Cyclobutane menthol ester | 81% |

| α-CBAA-Val derivative | Styrene | [Ir(dFCF3ppy2)dtbpy]PF6 | Cyclobutane-Val dipeptide | 61% |

| α-CBAA-Lys derivative | Styrene | [Ir(dFCF3ppy2)dtbpy]PF6 | Cyclobutane-Lys dipeptide | 47% |

Strategies Involving Wittig-Horner Condensations

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful tool for alkene synthesis and has been effectively applied to the preparation of cyclobutane dehydro amino acids, which are direct precursors to the target saturated amino acid. acs.orgnih.gov This strategy typically begins with a chiral cyclobutane-containing aldehyde, which is then condensed with a suitable phosphonate (B1237965) reagent. acs.org

The reaction of aldehydes or ketones with stabilized phosphorus ylides (phosphonate carbanions) leads to the formation of olefins with high stereoselectivity. organic-chemistry.org In the context of cyclobutane amino acid synthesis, chiral aldehydes derived from terpenes are key starting materials. acs.orgnih.gov The condensation of these aldehydes with phosphonates proceeds with high stereoselectivity, exclusively affording (Z)-isomers of the resulting dehydro amino acids. nih.gov The stereochemistry of the product is dictated by the chirality of the terpene precursor. nih.gov Subsequent reduction of the double bond in the dehydro amino acid would yield the final saturated cyclobutane amino acid.

Synthesis from Chiral Pool Precursors (e.g., Terpenes)

The use of naturally occurring chiral molecules, or the "chiral pool," is a cornerstone of enantioselective synthesis. Terpenes such as (-)-α-pinene, (-)-verbenone (B192643), and myrtenal (B1677600) serve as inexpensive and readily available starting materials for the synthesis of chiral cyclobutane derivatives. acs.orgnih.govnih.govdiva-portal.org

A common strategy involves the oxidative cleavage of the terpene scaffold to generate a functionalized, chiral cyclobutane ring system. For example, treatment of (-)-α-pinene or (-)-verbenone with ruthenium trichloride (B1173362) results in the quantitative formation of (-)-cis-pinonic acid and (-)-cis-pinononic acid, respectively, without loss of stereochemical integrity. acs.orgnih.gov These acids can then be converted into key intermediates, such as aldehydes, for further elaboration via methods like the Wittig-Horner reaction. nih.gov

Another approach utilizes the terpene myrtenal to access chiral cyclobutane keto acids in a concise five-step synthesis. nih.govacs.org This route involves an 8-aminoquinoline-directed C(sp²)–H arylation, followed by an ozonolysis-based ring-opening of the bicyclic terpene scaffold to furnish the desired cyclobutane keto acid. nih.govdiva-portal.org These keto acids are versatile precursors that can be converted to the corresponding amino acids through reductive amination or other standard transformations.

| Terpene Precursor | Key Reaction | Chiral Cyclobutane Intermediate | Reference |

|---|---|---|---|

| (-)-α-Pinene | Oxidative cleavage (RuCl3) | (-)-cis-Pinonic acid | acs.orgnih.gov |

| (-)-Verbenone | Oxidative cleavage (RuCl3) | (-)-cis-Pinononic acid | acs.orgnih.gov |

| Myrtenal | C–H arylation then ozonolysis | Chiral cyclobutane keto acid | nih.govdiva-portal.orgacs.org |

Derivatization Reactions for Synthetic Elaboration

The synthetic utility of (R)-Methyl 2-amino-2-cyclobutylacetate and its precursors is significantly enhanced by their capacity for further derivatization. Elaboration of the cyclobutane core allows for the creation of diverse molecular architectures for various applications, including the construction of peptidomimetics and compound libraries for drug discovery. nih.govchemistryviews.org

One powerful derivatization strategy involves the C–H functionalization of cyclobutane precursors. For instance, chiral cyclobutane keto acids derived from myrtenal can undergo palladium-catalyzed C–H arylation, which allows for the incorporation of a wide range of aryl and heteroaryl groups into the molecule. nih.govacs.org This method provides a modular approach to structurally diverse cyclobutane derivatives.

Another versatile method involves the synthesis of β-N-heterocyclic cyclobutane carboximides from cyclobutene-1-carboxylic acid. chemistryviews.org These carboximides are stable intermediates that readily react with a variety of nucleophiles. chemistryviews.org This reactivity opens a pathway to a broad spectrum of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, including complex peptidomimetic structures. chemistryviews.org

Furthermore, Lewis acid-catalyzed reactions can be used to construct highly substituted cyclobutanes. The reaction of acyl bicyclobutanes with thioamides, catalyzed by Sc(OTf)3, yields 1,1,3-trisubstituted cyclobutanes. acs.org The products of this transformation can be further modified; for example, a carbonyl group on the cyclobutane scaffold can be selectively reduced using NaBH4, demonstrating the potential for subsequent functional group manipulation. acs.org These examples highlight the robust nature of the cyclobutane scaffold and its amenability to synthetic elaboration for creating complex and valuable molecules.

Conformational Analysis and Theoretical Investigations of Cyclobutyl Amino Acid Derivatives

Experimental Approaches to Conformational Elucidation

Experimental techniques provide invaluable insights into the solid-state and solution-phase conformations of molecules. For cyclobutyl amino acid derivatives, X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for structural characterization.

A study on a different cyclobutane (B1203170) derivative, a pyridylpyrazole with a hydroxyethyl (B10761427) substituent, demonstrated the utility of single-crystal X-ray diffraction in confirming the molecular structure, including the conformation of the cyclic moiety. researchgate.net Such studies typically reveal key structural parameters, including bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformational preferences in the solid state.

Table 1: Representative Crystallographic Data for a Cyclobutane Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 14.4994(16) |

| b (Å) | 19.799(2) |

| c (Å) | 20.040(2) |

| V (ų) | 5752.9(11) |

Data for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, a molecule containing a cyclic moiety, illustrating typical crystallographic parameters. researchgate.net

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For cyclobutyl amino acid derivatives, ¹H and ¹³C NMR are fundamental for confirming the chemical structure. More advanced NMR experiments provide through-bond and through-space correlations, which are essential for detailed conformational analysis.

The chemical shifts of the cyclobutane ring protons are sensitive to their chemical environment and stereochemistry. In monosubstituted cyclobutanes, the substituent chemical shifts differ significantly from those in acyclic systems. nih.gov For example, hydroxyl and amino groups can cause significant shielding of protons on the opposite side of the ring. nih.gov

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. This is particularly useful for determining the relative stereochemistry and conformational preferences of substituents on the cyclobutane ring. For instance, a strong NOE between a substituent proton and a ring proton would indicate their proximity.

Scalar couplings, or J-couplings, are transmitted through chemical bonds and their magnitude depends on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. In cyclobutane systems, four-bond couplings (⁴JHH) have been shown to have a pronounced dependence on the orientation of the coupled protons. nih.gov Specifically, a ⁴J(eq-eq) coupling is typically around 5 Hz, while a ⁴J(ax-ax) coupling is close to 0 Hz. nih.gov By measuring these coupling constants, the equilibrium between axial and equatorial conformers of a substituted cyclobutane can be determined. nih.gov

Table 2: Typical Proton NMR Coupling Constants in Monosubstituted Cyclobutanes

| Coupling Type | Orientation | Approximate Value (Hz) |

|---|---|---|

| ⁴JHH | equatorial-equatorial | ~ 5 |

| ⁴JHH | axial-axial | ~ 0 |

These values are used to determine the conformational equilibrium between axial and equatorial forms of the substituent. nih.gov

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Methodologies for Conformational Landscapes

Computational chemistry provides powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformations. These methods are often used in conjunction with experimental data to provide a more complete picture of a molecule's conformational behavior.

Density Functional Theory (DFT) is a quantum mechanical method that is widely used to calculate the electronic structure of molecules. It can be employed to perform geometry optimizations and calculate the relative energies of different conformers. For cyclobutyl amino acid derivatives, DFT calculations can predict the puckering of the cyclobutane ring and the preferred orientation of the amino and methyl ester groups.

A conformational search can be performed by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation. This allows for the identification of local and global energy minima on the potential energy surface. For example, a DFT study on 1,1-dicarboxycyclobutane at the B3PW91/6-311++G** level of theory identified five stable conformations. researchgate.net The relative energies of these conformers provide an indication of their populations at a given temperature.

Table 3: Hypothetical Relative Energies of (R)-Methyl 2-amino-2-cyclobutylacetate Conformers from DFT Calculations

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | -60° | 2.50 |

This table represents a hypothetical outcome of a DFT conformational analysis, illustrating how different conformers would be ranked by energy.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.com By solving Newton's equations of motion for a system of atoms, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms change. This allows for the exploration of the conformational space of a molecule in a simulated environment, such as in solution. nih.gov

For this compound, an MD simulation could be used to study the puckering dynamics of the cyclobutane ring and the rotational flexibility of the methyl ester and amino groups in an aqueous environment. The simulation can provide information on the relative populations of different conformers and the time scales of transitions between them. The results of MD simulations can be used to interpret experimental data, such as NMR coupling constants and NOEs, by providing an ensemble of structures that represent the conformational state of the molecule in solution. nih.gov

Ramachandran Plot Analysis for Constrained Amino Acid Residues

The conformational freedom of amino acid residues within a polypeptide chain is classically visualized using a Ramachandran plot, which maps the permissible torsional angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N'). proteopedia.orgproteinstructures.com For standard amino acids, these plots show well-defined regions of stability corresponding to common secondary structures like α-helices and β-sheets. However, when the amino acid side chain is constrained, as is the case with cyclobutyl amino acid derivatives, the accessible conformational space is significantly restricted. nih.gov

It is anticipated that the allowed regions on the Ramachandran plot for a cyclobutyl-constrained residue would be much smaller and more localized compared to a residue like alanine (B10760859) or glycine (B1666218). researchgate.net The bulky, four-membered ring would likely disfavor conformations typical of standard α-helices and β-sheets due to steric clashes. Instead, these residues are expected to favor unique, turn-like structures or other non-canonical conformations. The exact location of these favored regions would depend on the puckering of the cyclobutane ring and the relative orientation of the substituents. Computational modeling and experimental techniques like NMR spectroscopy are crucial tools to determine the precise φ and ψ propensities for these unique building blocks. nih.gov The analysis of such constrained residues is vital for the design of peptides and peptidomimetics with specific, predictable three-dimensional structures.

Theoretical Prediction of Diastereoselectivity

The synthesis of substituted cyclobutane systems, including amino acid derivatives like this compound, often yields multiple diastereomers. Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and rationalizing the observed diastereoselectivity in these reactions. acs.orgresearchgate.netrsc.org These studies provide insight into the reaction mechanisms, the structures of transition states, and the energy differences between diastereomeric products.

For instance, in reactions such as [2+2] cycloadditions or the functionalization of existing cyclobutane rings, the stereochemical outcome is dictated by the subtle interplay of steric and electronic factors. researchgate.netnih.gov DFT calculations can model the reaction pathways leading to different diastereomers, allowing for the determination of activation energies. The pathway with the lower activation barrier corresponds to the kinetically favored product, which is often the major isomer observed experimentally. acs.orgmdpi.com

Several key factors influence diastereoselectivity in cyclobutane synthesis:

Facial Selectivity: The approach of a reagent to the plane of a cyclobutene (B1205218) or a cyclobutanone (B123998) can be hindered by existing substituents. Theoretical models can predict the preferred face of attack by calculating the steric and electronic interactions in the corresponding transition states.

Conformational Control: The puckered nature of the cyclobutane ring means that substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of intermediates and transition states is highly dependent on the conformation of the ring, which can be accurately modeled.

Catalyst Control: In catalyzed reactions, the structure of the catalyst-substrate complex is paramount. Computational studies can elucidate how a catalyst or reagent interacts with the substrate to favor the formation of one diastereomer over another. nih.gov

Recent DFT studies on the synthesis of multi-substituted cyclobutanes have successfully rationalized high diastereoselectivity by identifying the lowest energy transition states. acs.orgresearchgate.netnih.gov For example, in the reduction of 3-substituted cyclobutanones, the observed cis-diastereoselectivity is explained by the puckering of the ring to minimize torsional strain, which favors an anti-facial attack of the reducing agent. nih.gov Similarly, in Michael additions to cyclobutenes, the high diastereoselectivity observed can be predicted by analyzing the stability of the intermediate Michael adduct. nih.govresearchgate.net These theoretical predictions are crucial for the rational design of synthetic routes to stereochemically pure cyclobutane-containing compounds. researchgate.net

Steric and Electronic Effects on Cyclobutane Ring Conformation

Modulation of Ring-Puckering Preferences

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. This puckering is characterized by a puckering angle (θ) and a barrier to ring inversion. nih.gov The introduction of substituents onto the ring significantly influences the energetics of this puckering, modulating the preferred conformation and the barrier to inversion. researchgate.net

Both steric and electronic effects of substituents play a crucial role in determining the ring's conformation. nih.gov

Steric Effects: Bulky substituents generally prefer to occupy the pseudo-equatorial positions to minimize steric interactions with other groups on the ring, particularly 1,3-diaxial interactions. This preference can stabilize one puckered conformation over the other, leading to a higher population of a specific conformer.

A synergistic study combining X-ray diffraction, NMR spectroscopy, and DFT calculations on 2-substituted cyclobutane-α-amino acid derivatives revealed that a substituent at the C2 position, when fixed in an equatorial position, modulates the conformational preference of the ring-puckering. nih.gov The degree of puckering and the preferred conformation are a direct consequence of the steric and electronic demands of the substituent.

Below is a data table summarizing the calculated equilibrium puckering angles for cyclobutane and a hypothetical substituted derivative, illustrating the influence of a substituent.

| Compound | Puckering Angle (θ) | Inversion Barrier (cm⁻¹) | Reference |

|---|---|---|---|

| Cyclobutane | 29.59° | 482 | nih.gov |

| Substituted Cyclobutane (Model) | 32.1° | 510 | researchgate.net |

Influence of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding (IMHB) can be a powerful force in dictating the conformational preferences of a molecule, including cyclobutane derivatives bearing suitable functional groups. In the case of this compound, the presence of a hydrogen bond donor (the amino group, N-H) and a hydrogen bond acceptor (the ester carbonyl oxygen, C=O, or the ester alkoxy oxygen) creates the potential for the formation of an IMHB. rsc.orgruc.dk

The formation of such a bond can significantly stabilize a specific conformation, potentially overriding other steric considerations. researchgate.netnih.gov For an IMHB to form between the amino group and the ester, the molecule must adopt a conformation that brings these two groups into close proximity and with a favorable orientation. This can have a profound effect on:

Ring Conformation: The puckering of the cyclobutane ring might be altered to accommodate the geometric requirements of the hydrogen bond. A specific puckered state that facilitates the IMHB will be energetically favored.

Side Chain Orientation: The torsion angles defining the orientation of the amino and methyl ester groups relative to the ring will be restricted.

Computational and spectroscopic studies on model amino acids have shown that the formation of an IMHB is highly dependent on the environment. researchgate.netnih.gov In nonpolar solvents, where intermolecular hydrogen bonding with the solvent is less favorable, the formation of an IMHB is more likely. nih.gov In protic or hydrogen-bond accepting solvents, competition from solvent molecules can disrupt the IMHB. researchgate.net Studies on related systems indicate that N–H···O=C hydrogen bonds are generally stronger and more common than N–H···O-R (alkoxy) bonds. rsc.org The presence of an IMHB would likely lead to a more rigid and well-defined three-dimensional structure for the molecule.

Impact of Cis/Trans Stereochemistry on Conformational Mobility

The puckered cyclobutane ring has two distinct substituent positions: pseudo-axial and pseudo-equatorial. The rapid interconversion between two equivalent puckered conformations effectively swaps these positions.

Cis Isomers: In a cis-1,3-disubstituted cyclobutane, the substituents are on the same face of the ring. To minimize steric strain, particularly the unfavorable 1,3-diaxial interaction, the ring will adopt a conformation where both substituents can reside in pseudo-equatorial positions. stackexchange.comechemi.com This often results in a more stable and conformationally less mobile system compared to the trans isomer. stackexchange.com

Trans Isomers: In a trans-1,3-disubstituted cyclobutane, the substituents are on opposite faces. In any puckered conformation, one substituent must be in a pseudo-equatorial position while the other is forced into a pseudo-axial position. stackexchange.comechemi.com This introduces inherent steric strain. The ring will still interconvert, but both conformers will have one axial and one equatorial group, making them energetically equivalent but generally higher in energy than the cis diequatorial conformer. nih.gov

However, this general rule can be inverted by strong electronic effects, such as dipole-dipole interactions or the presence of bulky groups that favor planarity. For example, in 1,3-diphenylsulphonylcyclobutane, the trans isomer is more stable due to the nearly planar conformation adopted by the ring to avoid steric clashes. researchgate.net For most simple alkyl or amino acid-like substituents, the cis isomer allowing for a diequatorial arrangement is typically more stable. echemi.com This difference in conformational energy and mobility between cis and trans isomers is a key factor in designing stereochemically defined cyclobutane-containing molecules. nih.gov

| Isomer (1,3-Dimethylcyclobutane) | Favored Conformation | Relative Stability | Reference |

|---|---|---|---|

| Cis | Diequatorial | More Stable | stackexchange.comechemi.com |

| Trans | Axial/Equatorial | Less Stable | stackexchange.comechemi.com |

Application As Chiral Building Blocks in Advanced Organic Synthesis

Engineering of Peptidomimetic Structures

The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a significant area of medicinal chemistry. These engineered molecules often exhibit improved properties over their natural peptide counterparts, such as enhanced stability against enzymatic degradation and better oral bioavailability. (R)-Methyl 2-amino-2-cyclobutylacetate plays a crucial role in this field by providing a non-natural amino acid scaffold that can be incorporated into peptide sequences.

The incorporation of cyclic amino acids like this compound into peptide chains is a well-established strategy for inducing conformational rigidity. This rigidity can lock the peptide into a specific bioactive conformation, leading to higher receptor affinity and selectivity. The cyclobutyl group restricts the rotational freedom of the peptide backbone, influencing its secondary structure, such as the formation of β-turns or helical motifs. This conformational control is critical for designing peptides with specific biological activities.

For instance, the replacement of a natural amino acid with a cyclobutyl analogue can stabilize a particular fold that is recognized by a biological receptor. This has been demonstrated in the synthesis of morphiceptin (B1676752) peptidomimetics, where the introduction of a cyclic β-amino acid in place of a proline residue was explored to enhance receptor interaction. nih.gov While this specific example used a cyclopentane (B165970) derivative, the principle of using cyclic amino acids to constrain peptide conformation is broadly applicable. The rigid structure of these non-natural amino acids helps in reducing the entropic penalty upon binding to a receptor, which can lead to a more favorable binding affinity.

Table 1: Impact of Incorporating Cyclic Amino Acids into Peptides

| Feature | Description | Reference |

| Conformational Rigidity | The cyclic structure restricts bond rotation, leading to a more defined three-dimensional shape. | nih.gov |

| Enzymatic Stability | The non-natural structure can prevent recognition by proteases, increasing the peptide's half-life. | nih.gov |

| Receptor Selectivity | A fixed conformation can lead to more specific interactions with a target receptor, reducing off-target effects. | nih.gov |

This compound and related structures can serve as mimics of natural neurotransmitters, such as gamma-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are of significant interest for the treatment of various neurological disorders. wikipedia.org By modifying the structure of GABA, researchers can develop compounds with altered pharmacological profiles, such as improved receptor subtype selectivity or better pharmacokinetic properties.

Conformationally restricted analogues of GABA, often incorporating cyclic structures, have been synthesized to probe the bioactive conformation of the neurotransmitter at its receptors. nih.gov The cyclobutyl ring of this compound can be seen as a scaffold that holds the amino and carboxyl groups in a specific spatial arrangement, mimicking a particular conformation of GABA. This can lead to the development of potent and selective agonists or antagonists for GABA receptors. For example, studies on related cyclopropane (B1198618) and other cyclic analogues have shown that the stereochemistry and rigidity of the ring system are crucial for their interaction with GABA receptors and transporters. nih.govnih.gov The synthesis of various methyl analogues of GABA has been a strategy to explore the structure-activity relationships at GABA receptors. researchgate.net

Table 2: Examples of Cyclic GABA Analogues and Their Significance

| Analogue Type | Key Structural Feature | Significance in GABA Mimicry | Reference |

| Cyclopropane Analogues | Three-membered ring | Provides high degree of conformational restriction. | nih.gov |

| Cyclopentane Analogues | Five-membered ring | Offers a different spatial arrangement of functional groups compared to smaller rings. | nih.gov |

| Cyclobutane (B1203170) Analogues | Four-membered ring | Provides a unique conformational constraint for mimicking GABA's bioactive state. |

Construction of Complex Molecular Architectures

Beyond peptidomimetics, this compound is a versatile starting material for the synthesis of more complex molecular architectures, including other non-natural amino acids and polyfunctionalized intermediates that are valuable in drug discovery and materials science.

α-Quaternary amino acids, which feature two side chains attached to the α-carbon, are of great interest due to their ability to induce significant conformational constraints in peptides and their presence in some natural products. The synthesis of these sterically hindered amino acids is a challenging task in organic chemistry. This compound can serve as a precursor for the synthesis of α-quaternary amino acids where one of the "side chains" is part of the cyclobutyl ring.

Methodologies for the asymmetric synthesis of α-quaternary amino acids often involve the alkylation of chiral enolates derived from amino acid precursors. harvard.edu The cyclobutyl moiety in this compound provides a pre-existing quaternary center at the α-position, which can be further functionalized. For instance, derivatization of the amino or carboxyl groups, or modifications to the cyclobutyl ring itself, can lead to a variety of novel α-quaternary amino acid derivatives. The stereochemistry of the starting material provides a crucial handle for controlling the stereochemical outcome of subsequent transformations. The synthesis of quaternary proline analogues, for example, highlights the importance of such building blocks in creating highly constrained peptide structures. nih.gov

Table 3: Synthetic Approaches to α-Quaternary Amino Acids

| Method | Description | Key Advantage | Reference |

| Asymmetric Alkylation | Alkylation of a chiral enolate derived from an amino acid. | High diastereoselectivity can be achieved with the use of a chiral auxiliary. | harvard.edu |

| Memory of Chirality | A temporary chiral center is used to control the stereochemistry of the newly formed quaternary center. | Allows for the creation of enantiomerically pure products. | nih.gov |

| From Chiral Precursors | Utilization of a starting material that already contains the desired stereocenter. | Simplifies the synthetic route by starting with a pre-defined stereochemistry. |

The chemical structure of this compound, with its amino group, ester functionality, and cyclobutyl ring, offers multiple points for chemical modification. This makes it an excellent starting point for the synthesis of polyfunctionalized intermediates. These intermediates can then be elaborated into a wide range of target molecules.

For example, the amino group can be protected and the ester can be reduced to an alcohol, opening up pathways to new classes of compounds. The cyclobutyl ring can also be functionalized through various C-H activation or ring-opening strategies, leading to highly complex and diverse molecular scaffolds. The development of synthetic routes to functionalized phosphonates, for instance, often relies on versatile starting materials that can undergo a series of transformations to introduce new functional groups. mdpi.com The ability to create enantiomerically enriched compounds from these intermediates is of high value in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomer.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound, providing detailed information about its atomic composition, connectivity, and chemical environment.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to provide a detailed map of the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shift, integration, and multiplicity of each signal offer insights into the electronic environment and connectivity of the protons. The spectrum would be expected to show distinct signals for the methyl ester protons (a singlet), the α-proton adjacent to the amino group, and the protons of the cyclobutyl ring (complex multiplets). The methyl protons of the ester group are particularly useful as spectroscopic probes due to their distinct chemical environment and rapid rotation, which can lead to sharper, more resolved signals. nih.govnih.gov

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the quaternary α-carbon, and the carbons of the cyclobutyl ring. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Ester Methyl (CH₃) | ¹H | ~3.7 | Singlet |

| Cyclobutyl CH₂ | ¹H | ~1.7 - 2.2 | Multiplet |

| α-CH | ¹H | ~3.5 | Triplet |

| Ester Methyl (CH₃) | ¹³C | ~52 | |

| Cyclobutyl CH₂ | ¹³C | ~25 - 35 | |

| α-C | ¹³C | ~60 | |

| Carbonyl (C=O) | ¹³C | ~175 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₇H₁₃NO₂).

Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of polar, non-volatile compounds like amino acids and their esters by GC-MS necessitates a derivatization step to increase volatility and thermal stability. nih.govnih.govresearchgate.net Common derivatization strategies involve converting the polar amino group into a less polar moiety. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form silyl (B83357) derivatives, or anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA) can be used to form acyl derivatives. nih.govresearchgate.net Following derivatization, the compound can be separated by gas chromatography and detected by MS, which provides a characteristic fragmentation pattern that serves as a chemical fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly suited for the analysis of polar molecules without the need for derivatization. nih.govsciex.com The compound is first separated by liquid chromatography and then introduced into the mass spectrometer, typically using electrospray ionization (ESI). In tandem MS (MS/MS), the molecular ion ([M+H]⁺) is selected and fragmented to produce daughter ions. researchgate.net This process, known as Collision-Induced Dissociation (CID), yields structurally significant fragments that confirm the molecule's identity. Predicted collision cross-section (CCS) values can further aid in structural confirmation. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Technique |

| [M+H]⁺ | 144.10192 | 132.9 | LC-MS |

| [M+Na]⁺ | 166.08386 | 136.5 | LC-MS |

| [M]⁺ | 143.09409 | 139.0 | GC-MS |

Chromatographic Separation Techniques

Chromatographic methods are central to the purification of this compound and the quantitative analysis of its purity.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, various HPLC modes can be employed. The choice of stationary phase and mobile phase is critical to achieving adequate retention and resolution. lcms.cz Due to the lack of a strong chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC system to a mass spectrometer (LC-MS). lcms.cz

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular separation mode for highly polar compounds that are poorly retained in reversed-phase chromatography. nih.govmdpi.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. This technique is well-suited for separating amino acids and their derivatives, providing good retention and peak shape for this compound. nih.gov

Reversed-Phase (RP) Chromatography: While standard reversed-phase chromatography with non-polar stationary phases (like C18) may offer limited retention for this polar analyte, its use can be effective following a derivatization step. Derivatizing the primary amine with a hydrophobic reagent introduces non-polar character, significantly enhancing retention on an RP column.

Assessment of Enantiomeric and Diastereomeric Purity

For a chiral molecule, confirming the stereochemical integrity is as important as confirming the chemical structure. The assessment of enantiomeric purity ensures that the desired (R)-enantiomer is present and quantifies the amount of the undesired (S)-enantiomer.

The primary method for determining enantiomeric purity is chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus their separation. Amylose- and cellulose-derived CSPs are commonly used for the separation of amino acid derivatives. researchgate.net

To improve chromatographic performance and detectability, the amino ester can be derivatized with an agent such as N-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). researchgate.net The resulting FMOC-derivative exhibits strong UV absorbance, facilitating sensitive detection. The enantiomeric excess (e.e.) can be calculated directly from the peak areas of the two enantiomers in the chromatogram.

Table 3: Illustrative Chiral HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose-based) |

| Mobile Phase | Hexane/Isopropanol with an acidic or basic modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (after derivatization) |

| Expected tR ((R)-enantiomer) | t₁ |

| Expected tR ((S)-enantiomer) | t₂ (where t₁ ≠ t₂) |

Advanced Analytical Techniques for Comprehensive Characterization in Research

Chiroptical Techniques (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical spectroscopy represents a powerful class of analytical methods indispensable for the stereochemical elucidation of chiral molecules such as (R)-Methyl 2-amino-2-cyclobutylacetate. numberanalytics.comresearchgate.net These techniques are predicated on the differential interaction of chiral substances with left and right circularly polarized light. saschirality.org The insights gained from chiroptical analyses are fundamental to confirming the absolute configuration and enantiomeric purity of a synthesized chiral compound, which is a critical aspect of research and development in pharmaceuticals and material science. The two primary chiroptical techniques employed for such characterization are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). researchgate.net

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion measures the change in the angle of optical rotation of a plane-polarized light as a function of wavelength. kud.ac.inchemistnotes.com For a chiral molecule like this compound, an ORD spectrum provides crucial information about its stereochemistry. The spectrum is a plot of specific rotation [α] against the wavelength (λ). kud.ac.in

In regions of the spectrum where the molecule does not absorb light, a plain ORD curve is observed, where the magnitude of the specific rotation increases as the wavelength decreases. chemistnotes.com However, in the vicinity of an absorption band of a chromophore within the molecule, an anomalous dispersion curve, known as the Cotton effect, is observed. kud.ac.innumberanalytics.com The Cotton effect is characterized by a rapid change in optical rotation, including a peak and a trough. kud.ac.in

A positive Cotton effect exhibits a peak at a longer wavelength and a trough at a shorter wavelength.

A negative Cotton effect shows a trough at a longer wavelength followed by a peak at a shorter wavelength.

The sign of the Cotton effect is directly related to the absolute configuration of the chiral center(s) in the molecule. mgcub.ac.in For amino acids and their derivatives, the carboxyl or ester group acts as a chromophore, typically leading to a predictable Cotton effect that can be used to assign the absolute configuration (R or S). kud.ac.in For this compound, a characteristic Cotton effect would be expected, and its sign would be used to confirm the (R)-configuration at the chiral center.

Circular Dichroism (CD)

Circular Dichroism spectroscopy is a technique that measures the difference in absorption between left and right circularly polarized light by a chiral molecule. numberanalytics.comlibretexts.org This differential absorption (ΔA) is plotted as a function of wavelength, resulting in a CD spectrum. numberanalytics.com A CD spectrum is only observed for chiral molecules within their chromophoric absorption bands. saschirality.org

Similar to ORD, the key feature of a CD spectrum is the Cotton effect, which appears as positive or negative peaks corresponding to the absorption bands of the molecule's chromophores. numberanalytics.com The sign and magnitude of these peaks provide detailed information about the molecule's three-dimensional structure. numberanalytics.comchiralabsxl.com For this compound, the ester chromophore would be expected to give rise to a distinct CD signal. The sign of the observed Cotton effect in the CD spectrum is a powerful tool for the unambiguous assignment of the absolute configuration by comparing it to known data or theoretical calculations. chiralabsxl.comresearchgate.net

Detailed Research Findings

Below is an interactive table representing the type of data that would be generated from such an analysis.

Interactive Data Table: Representative Chiroptical Data for this compound

| Wavelength (nm) | Specific Rotation [α] (deg) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 350 | +15 | 0 |

| 325 | +20 | +50 |

| 300 (Peak) | +50 | +1500 |

| 280 (Crossover) | 0 | 0 |

| 260 (Trough) | -40 | -1200 |

| 240 | -10 | -200 |

| 220 | -5 | 0 |

In this representative data, the ORD curve shows a positive Cotton effect with a peak around 300 nm and a trough around 260 nm. Correspondingly, the CD spectrum shows a positive peak at 300 nm and a negative peak at 260 nm. This correlation between the ORD and CD spectra provides a robust confirmation of the compound's absolute configuration. The specific wavelengths and magnitudes would be compared against reference compounds or theoretical models to definitively assign the (R)-stereochemistry. nih.gov The combination of these advanced analytical techniques is, therefore, essential for the rigorous characterization of novel chiral compounds in research. benthamopen.com

Emerging Research Directions in R Methyl 2 Amino 2 Cyclobutylacetate Chemistry

Development of Novel and Efficient Synthetic Pathways

The synthesis of enantiomerically pure cyclobutane (B1203170) amino acids like (R)-Methyl 2-amino-2-cyclobutylacetate presents a significant challenge due to the strained four-membered ring and the need for precise stereochemical control. Traditional methods can be lengthy and may offer low yields or poor stereoselectivity. Consequently, a primary area of research is the development of more efficient and novel synthetic routes.

Current research efforts are directed towards asymmetric syntheses that can establish the desired (R)-configuration at the α-carbon in a controlled manner. One promising approach involves the use of chiral nickel(II) complexes derived from Schiff bases. These complexes can serve as chiral templates, directing the alkylation of a glycine (B1666218) equivalent to produce the target amino acid with high enantiomeric excess. nih.govrsc.org Another innovative strategy is the use of formal [2+2] cycloaddition reactions, such as the Michael-Dieckmann-type reaction, to construct the cyclobutane core. unirioja.esresearchgate.net This method allows for the creation of the strained ring system with functional groups already in place for further elaboration into the final amino acid derivative. Enzymatic asymmetric synthesis also represents a burgeoning field, offering environmentally benign pathways with high specificity. rsc.org

These advanced methodologies aim to overcome the limitations of earlier approaches, such as the multi-step asymmetric Strecker synthesis, which often required challenging chromatographic separation of diastereomers. unirioja.es The goal is to provide scalable, cost-effective, and stereoselective access to this valuable synthetic building block.

Table 1: Comparison of Synthetic Strategies for Cyclobutane Amino Acids

| Synthetic Strategy | Key Features | Typical Stereoselectivity | Advantages | Challenges |

|---|---|---|---|---|

| Asymmetric Strecker Synthesis | Use of a chiral auxiliary (e.g., (R)-phenylethylamine) with a cyclobutanone (B123998) precursor. unirioja.es | Moderate to good diastereoselectivity. | Utilizes readily available starting materials. | Often requires difficult separation of diastereomers; poor atom economy. |

| Chiral Ni(II) Complexation | Employs a chiral nickel(II) complex of a glycine Schiff base as a template for asymmetric alkylation. nih.gov | High enantiomeric excess (d.e. often >88%). nih.gov | High stereocontrol; direct formation of the chiral center. | Requires stoichiometric use of the chiral complex; metal removal steps. |

| Formal [2+2] Cycloaddition | Construction of the cyclobutane ring via a Michael-Dieckmann-type reaction on an acrylic acid derivative. unirioja.es | Stereocontrolled interconversion of functional groups post-cycloaddition. | Efficient formation of the core cyclobutane structure. | Control of multiple stereocenters can be complex. |

| Enzymatic Asymmetric Synthesis | Utilizes enzymes for processes like asymmetric reductive amination of a keto acid precursor. rsc.org | Typically high enantioselectivity. | Mild reaction conditions; environmentally friendly. | Substrate scope can be limited; enzyme availability and stability. |

Computational Design of Constrained Amino Acid Systems with Tuned Properties

The rigid, puckered structure of the cyclobutane ring in this compound makes it an excellent candidate for use as a conformational constraint in peptides and other macromolecules. nih.gov Computational chemistry has emerged as a powerful tool to predict the structural and functional consequences of incorporating such non-canonical amino acids. plos.orgplos.org

Computational protein design methods, often employing software platforms like Rosetta, can model how the unique geometry of a cyclobutyl amino acid influences peptide folding and interaction with biological targets. nih.gov These models allow researchers to virtually screen libraries of peptides containing this compound to identify sequences with desired properties, such as enhanced binding affinity for a specific receptor or improved metabolic stability. plos.org Key to the accuracy of these predictions is the incorporation of backbone flexibility in the computational models, which better simulates the dynamic nature of protein structures. nih.govescholarship.org By analyzing parameters like van der Waals contacts, hydrogen bonding patterns, and solvation energy, these in silico approaches can guide the rational design of new therapeutic agents and functional materials, reducing the need for extensive empirical screening. nih.gov

The ultimate goal is to develop a predictive framework that allows for the fine-tuning of a molecule's properties by strategically placing constrained residues like this compound within its structure. This can lead to the creation of peptidomimetics with precisely controlled three-dimensional shapes, tailored for specific biological functions.

Table 2: Key Parameters in the Computational Design of Constrained Amino Acid Systems

| Computational Goal | Common Software/Method | Key Parameters for Modeling | Predicted Outcome/Property |

|---|---|---|---|

| Predicting Peptide Conformation | Molecular Dynamics (MD) Simulations | Force field (e.g., AMBER, CHARMM), solvent model, simulation time. | Dominant secondary structures (e.g., β-turns, helices), conformational stability. researchgate.netnih.gov |

| Optimizing Binding Affinity | Rosetta, AutoDock | Scoring functions, protein backbone flexibility, ligand conformational sampling. | Binding energy (kcal/mol), identification of key binding interactions. plos.org |

| Enhancing Protein Stability | FoldX, Rosetta | Calculation of free energy changes (ΔΔG) upon mutation. | Increased thermal stability, resistance to unfolding. |

| Designing Novel Functional Sites | RosettaDesign | Rotamer libraries for non-canonical amino acids, metal coordination geometry. nih.gov | Creation of novel enzyme active sites or metal-binding proteins. nih.gov |

Expansion of Synthetic Applications in Chemical Methodology Development

Beyond its direct use in bioactive molecules, this compound and related structures are finding increasing use in the development of new synthetic methodologies. As chiral building blocks, they serve as valuable starting materials for the synthesis of more complex molecular architectures.

In peptide chemistry, the incorporation of cyclobutane amino acids is a well-established strategy to create peptidomimetics with enhanced pharmacological profiles. acs.org The constrained ring system can lock the peptide backbone into a specific bioactive conformation, often mimicking a β-turn, which is a common recognition motif in biological systems. researchgate.net This conformational restriction can lead to increased receptor selectivity and, importantly, improved resistance to proteolytic degradation by enzymes, thereby extending the molecule's in vivo half-life. acs.org For example, replacing native amino acids in the immunomodulatory peptide tuftsin (B1682037) with cyclobutane analogs has been shown to yield compounds with higher potency and significantly greater stability against enzymatic hydrolysis. acs.org

Furthermore, the functional groups of this compound—the amine and the ester—provide handles for a variety of chemical transformations. This allows for its use as a scaffold in combinatorial chemistry to generate libraries of diverse compounds for drug discovery. The development of protection and deprotection strategies compatible with both the amino acid functionality and the strained ring is crucial for its broader application in solid-phase and solution-phase synthesis. peptide.comwikipedia.org

Table 3: Applications of Cyclobutane Amino Acids in Peptide Modification

| Parent Peptide/Protein | Modified Position/Residue | Cyclobutane Analog Used | Observed Property Change |

|---|---|---|---|

| Tuftsin (Thr-Lys-Pro-Arg) | Threonine at position 1 | Methanohomothreonine | Increased potency in cytokine release; high resistance to enzymatic hydrolysis. acs.org |

| Tuftsin (Thr-Lys-Pro-Arg) | Lysine at position 2 | Methanoornithine | Potency equal to parent peptide; high resistance to enzymatic hydrolysis. acs.org |

| Generic Peptide Chains | Various | 1-Aminocyclobutane-1-carboxylic acid (Ac4c) | Induces β-turn and helical conformations. researchgate.net |

| Tyrosine-based PET tracers | Ethyl linker | trans-Cyclobutyl ring | Increased metabolic stability while retaining transport into cancer cells. nih.gov |

Q & A

Q. What are the recommended synthetic pathways for (R)-Methyl 2-amino-2-cyclobutylacetate, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: The compound’s synthesis typically involves chiral resolution or asymmetric catalysis. For enantiomeric purity, asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) or enzymatic resolution with lipases can be employed. Key steps include:

- Cyclobutane ring formation via [2+2] photocycloaddition or strain-release strategies .

- Protection of the amino group (e.g., Boc or Fmoc) to prevent racemization during esterification.

- Chiral HPLC (e.g., Daicel Chiralpak columns) for purity validation, with mobile phases optimized for polar functional groups .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : - and -NMR to confirm cyclobutyl geometry (e.g., characteristic coupling constants for strained rings) and ester/amino group integration .

- X-ray Crystallography : For absolute stereochemistry determination, particularly if novel synthetic routes are explored .

- Chiral HPLC/MS : Quantify enantiomeric excess (ee) using polysaccharide-based columns (e.g., Chiralcel OD-H) with UV detection at 210–220 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact (H313/H333 warnings) .

- Ventilation : Use fume hoods to avoid inhalation; the compound’s low vapor pressure reduces airborne risk but requires caution during weighing .

- Waste Disposal : Segregate as halogen-free organic waste; consult licensed disposal services for incineration or chemical neutralization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantioselectivity data for this compound synthesis?

Methodological Answer:

- Replicate Conditions : Verify catalyst loading, solvent polarity, and temperature gradients (e.g., THF vs. methanol effects on reaction kinetics) .

- Statistical Analysis : Apply ANOVA to compare ee% across batches; outliers may indicate impurities in starting materials (e.g., cyclobutane carboxylic acid) .

- Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic factors influencing selectivity .

Q. What strategies optimize the separation of (R)- and (S)-enantiomers in preparative-scale synthesis?

Methodological Answer:

- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with immobilized lipases for continuous enantiomer conversion .

- Simulated Moving Bed (SMB) Chromatography : Achieve >99% ee with chiral stationary phases (CSPs) and gradient elution (e.g., heptane/ethanol/isopropanol mixtures) .

- Crystallization-Induced Diastereomer Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., ester hydrolysis) at physiological pH (7.4) and elevated temperatures (40–60°C) .

- Quantum Mechanical Calculations : Calculate bond dissociation energies (BDEs) for the cyclobutyl ring to assess strain-induced reactivity .

- Accelerated Stability Testing : Use HPLC-UV to monitor degradation products (e.g., free amino acid) under forced conditions (ICH Q1A guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.